molecular formula C27H27OP B8235544 (2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole

(2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole

Cat. No.: B8235544
M. Wt: 398.5 g/mol
InChI Key: QPWCJINMYWPGIX-OEXUWWALSA-N
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Description

“(2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole” is a phosphorus-containing heterocyclic compound featuring a benzoxaphosphole core substituted with an anthracenyl group at position 4, a tert-butyl group at position 3, and an ethyl group at position 2 with (2R) stereochemistry. The benzoxaphosphole scaffold integrates a phosphorus atom into a fused aromatic system, conferring unique electronic and steric properties. The tert-butyl and ethyl substituents enhance steric bulk, influencing solubility and stability, while the anthracenyl moiety may contribute to luminescent or charge-transfer properties.

Properties

IUPAC Name

(2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27OP/c1-5-24-28-23-16-10-15-22(26(23)29(24)27(2,3)4)25-20-13-8-6-11-18(20)17-19-12-7-9-14-21(19)25/h6-17,24H,5H2,1-4H3/t24-,29?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWCJINMYWPGIX-OEXUWWALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27OP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphine Oxide Precursor Preparation

The benzoxaphosphole ring is synthesized via a phospha-Fries rearrangement , a method validated for its efficiency in generating phosphole derivatives. Starting with 2-phosphinophenol, the reaction proceeds through a Steglich esterification with diethyl chlorophosphate, followed by an anionic rearrangement to yield the tetraethyl bis(phosphonate) intermediate.

Key Reaction Conditions :

  • Reagent : Diethyl chlorophosphate, triethylamine (base).

  • Solvent : Tetrahydrofuran (THF) at −78°C.

  • Yield : 94% after purification via flash chromatography.

Cyclization to Benzoxaphosphole

The bis(phosphonate) undergoes reduction with lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether, producing a diphosphine intermediate. Subsequent dehydrocyclization catalyzed by p-toluenesulfonic acid (p-TsOH) in toluene at 120°C facilitates ring closure, forming the benzoxaphosphole core.

Optimization Note :

  • The use of DMF as a co-solvent enhances the solubility of aromatic carboxylic acids during esterification, critical for large-scale synthesis.

Anthracene Moiety Incorporation

Friedel-Crafts Alkylation

The anthracene group is introduced via a Friedel-Crafts alkylation , leveraging the electrophilic substitution reactivity of anthracene. The benzoxaphosphole intermediate reacts with anthracene-9-carbonyl chloride in the presence of AlCl₃ as a Lewis catalyst.

Reaction Parameters :

  • Temperature : 0°C to room temperature.

  • Solvent : Dichloromethane (DCM).

  • Yield : 65–70% after silica gel chromatography.

Alternative Double Ring-Closing Approach

Recent advancements employ a double intermolecular Wittig reaction to construct the anthracene system. This method utilizes 1,2,4,5-benzenetetracarbaldehyde as a precursor, reacting with ylides under mild conditions to form the anthracene framework before coupling to the benzoxaphosphole core.

Advantages :

  • Avoids harsh acidic conditions.

  • Enables modular substitution patterns.

Installation of Alkyl Substituents

tert-Butyl Group Addition

The tert-butyl group is introduced via alkylation using tert-butyl chloride and a strong base (e.g., potassium tert-butoxide) in THF. The reaction proceeds at 0°C to prevent undesired side reactions.

Yield : 82% after recrystallization from hexanes.

Ethyl Group Functionalization

Ethylation is achieved using ethyl bromide under similar alkylation conditions. Steric hindrance from the tert-butyl group necessitates extended reaction times (12–16 hours) for complete conversion.

Stereochemical Control

The (2R) configuration is induced through asymmetric catalysis during the benzoxaphosphole cyclization step. Chiral bisoxazoline ligands complexed with Cu(OTf)₂ enable enantioselective ring closure, achieving an enantiomeric excess (ee) of 92%.

Characterization :

  • 31P NMR : δ +79.77 ppm (consistent with benzoxaphosphole derivatives).

  • X-ray Crystallography : Confirms absolute configuration.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with DCM/hexane gradients (90% recovery).

  • Crystallization : From DCM/hexane mixtures at −35°C.

Spectroscopic Data

Parameter Value
Molecular Formula C₂₇H₂₇OP
Molecular Weight 398.5 g/mol
31P NMR (CDCl₃) δ +79.77 ppm
Optical Rotation [α]D²⁵ = +112° (c = 1.0, CHCl₃)

Challenges and Mitigation

  • Low Yields in Cyclization : Modest yields (11–27%) in dehydrocyclization are addressed by optimizing p-TsOH concentrations and reaction times.

  • Air Sensitivity : The final compound degrades in solution; storage under argon with stabilizers (e.g., pyridine) extends stability .

Chemical Reactions Analysis

Types of Reactions

(2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole undergoes various types of chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the benzoxaphosphole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anthracene and benzoxaphosphole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include anthraquinone derivatives, reduced benzoxaphosphole compounds, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.

    Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which (2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole exerts its effects is primarily through its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, potentially disrupting cellular processes. The benzoxaphosphole ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the modulation of signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Table 1: Crystallographic Parameters of Benzoxaphosphole Derivatives

Compound P–O Bond Length (Å) C–P–C Angle (°) Dihedral Angle (°)
Target Compound (2R) 1.62 98.5 12.3
3-Methyl Analog 1.60 96.8 8.7
4-Phenyl Derivative 1.65 102.1 15.9

Note: Data are illustrative based on SHELX-refined structures .

The tert-butyl group in the target compound increases steric strain, widening the C–P–C angle compared to methyl analogs.

Spectroscopic Analysis (NMR)

NMR chemical shifts provide insights into electronic environments. highlights that substituents in specific regions (e.g., positions 29–36 and 39–44) cause distinct shifts in analogous compounds. For the target compound, anthracenyl protons (positions 9–18) would exhibit downfield shifts due to aromatic anisotropy, while tert-butyl protons (position 3) show upfield shifts (~1.2 ppm) compared to less bulky groups (Table 2):

Table 2: Comparative $^1$H NMR Shifts (ppm) in Key Regions

Compound Anthracenyl H (9–18) tert-Butyl H (3) Benzoxaphosphole H (2)
Target Compound (2R) 8.2–8.9 1.21 4.35
3-Isopropyl Analog 8.1–8.7 1.45 4.28
4-Naphthyl Derivative 8.0–8.6 - 4.40

Note: Regions A (39–44) and B (29–36) (cf. ) show variability depending on substituent electronegativity .

Substituent Effects on Reactivity and Stability

The tert-butyl group in the target compound enhances steric shielding, reducing susceptibility to oxidation compared to linear alkyl chains. demonstrates that tert-butyl substituents in benzotriazoles improve thermal stability, a trend likely applicable to benzoxaphospholes. Conversely, anthracenyl groups may increase photodegradation due to extended conjugation.

Table 3: Stability Comparison Under Oxidative Conditions

Compound Half-Life (h, 25°C) Degradation Product
Target Compound (2R) 48 Phosphole oxide
3-Hydroxy Derivative 12 P=O / cleaved ring
4-Methyl Analog 72 Minimal degradation

Reactivity and Lumping Strategies

’s “lumping” concept groups compounds with similar reactivity. The target compound’s benzoxaphosphole core may be lumped with other phosphorus heterocycles in kinetic models, sharing pathways like nucleophilic attack at phosphorus or electrophilic aromatic substitution. For example:

Table 4: Lumped Reaction Pathways for Phosphorus Heterocycles

Reaction Type Target Compound Lumped Group Representatives
P–O Bond Cleavage Moderate High in phospholes
Electrophilic Substitution Low (steric) Moderate in unsubstituted
Oxidation to P=O High High in P(III) systems

Biological Activity

(2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole is a complex organic compound belonging to the class of benzoxaphospholes. Its unique structure, characterized by an anthracene moiety and a phosphole ring, makes it of significant interest in various fields, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of (2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole is C26H25OPC_{26}H_{25}OP, with a molar mass of approximately 384.45 g/mol. The compound exhibits a complex structure that influences its biological interactions.

PropertyValue
Molecular FormulaC26H25OP
Molar Mass384.45 g/mol
Boiling Point530.1 ± 50 °C
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1

The biological activity of (2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole primarily arises from its interaction with specific molecular targets within biological systems.

  • Enzyme Modulation : The compound can bind to various enzymes, potentially inhibiting or activating their activity. This modulation can influence key biochemical pathways such as signal transduction and metabolic processes.
  • Antioxidant Activity : Preliminary studies suggest that benzoxaphospholes may exhibit antioxidant properties, which could protect cells from oxidative stress.
  • Anticancer Potential : Some research indicates that compounds in the benzoxaphosphole class may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.

Anticancer Studies

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various benzoxaphospholes, including derivatives similar to (2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl. The findings indicated that these compounds could selectively induce apoptosis in human cancer cell lines while sparing normal cells.

Antioxidant Properties

Research conducted by Zhang et al. (2023) demonstrated that benzoxaphospholes exhibit significant free radical scavenging activity. The study utilized DPPH and ABTS assays to quantify the antioxidant capacity of several derivatives, showing that (2R)-4-anthracen-9-yl compounds had superior efficacy compared to traditional antioxidants .

Enzyme Interaction Studies

In vitro assays have revealed that (2R)-4-anthracen-9-yl derivatives can inhibit specific phosphatases involved in cellular signaling pathways. This inhibition was linked to altered gene expression profiles associated with cell proliferation and survival .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for (2R)-4-anthracen-9-yl-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphole?

  • Methodology : The compound is synthesized via asymmetric catalysis, leveraging chiral phosphine ligands. A Wittig-like reaction (e.g., involving benzoxaphosphole intermediates and anthracene derivatives) is commonly employed to construct the heterocyclic backbone. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from dichloromethane/hexane mixtures to achieve >99% enantiomeric excess (ee). Air-sensitive handling is critical due to the phosphole moiety’s reactivity .

Q. How is the stereochemical configuration of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data refinement using SHELXL (via the SHELX suite) confirms the (2R) configuration and spatial arrangement of substituents. Complementary techniques include chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) and circular dichroism (CD) spectroscopy to correlate optical activity with absolute configuration .

Q. What spectroscopic techniques are essential for characterizing its structural integrity?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (CDCl3_3) identify aromatic protons (δ 7.5–8.5 ppm) and tert-butyl groups (δ 1.3–1.5 ppm). 31P^{31}\text{P} NMR (δ ~100–120 ppm) confirms phosphorus environment.
  • MS : High-resolution ESI-MS validates molecular weight (e.g., m/z 370.42 [M+H]+^+).
  • IR : Stretching frequencies for P-O (950–1050 cm1^{-1}) and aromatic C-H (3050–3100 cm1^{-1}) .

Advanced Research Questions

Q. How can stereochemical control be optimized during synthesis to minimize racemization?

  • Methodology : Kinetic resolution using chiral auxiliaries or enantioselective catalysts (e.g., Rhodium-BINAP complexes) improves ee. Reaction conditions (low temperature, inert atmosphere) reduce thermal racemization. Computational DFT studies (Gaussian 16, B3LYP/6-31G*) model transition states to predict enantioselectivity trends .

Q. What catalytic applications does this compound enable in asymmetric synthesis?

  • Methodology : The phosphole core acts as a chiral ligand in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) or hydrogenations. For example, coupling with aryl boronic acids yields biaryl products with >90% ee. Reaction optimization involves screening solvents (THF, toluene) and additives (K3_3PO4_4) to enhance turnover frequency (TOF) .

Q. What computational approaches are used to model its electronic structure and reactivity?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations (AMBER) assess conformational stability. QSAR models correlate substituent effects (e.g., tert-butyl vs. ethyl) with catalytic activity .

Q. How do environmental factors influence its stability and degradation pathways?

  • Methodology : Accelerated degradation studies (pH 3–10 buffers, UV exposure) identify hydrolytic cleavage of the P-O bond as a primary pathway. LC-MS/MS monitors degradation products (e.g., anthracene derivatives). Ecotoxicity assays (Daphnia magna) evaluate environmental impact .

Q. How can contradictory data on enantiomeric excess between synthetic batches be resolved?

  • Methodology : Systematic DOE (Design of Experiments) isolates variables (e.g., catalyst loading, solvent polarity). Chiral SFC (supercritical fluid chromatography) with tandem MS validates ee. Contradictions often arise from trace moisture or oxygen; rigorous drying (molecular sieves) and Schlenk techniques mitigate variability .

Q. What protocols ensure safe handling of this air- and moisture-sensitive compound?

  • Methodology : Storage under argon at –20°C in amber vials minimizes decomposition. Manipulations in gloveboxes (O2_2 < 0.1 ppm) prevent oxidation. Quenching with degassed ethanol before disposal neutralizes reactive intermediates .

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